Vetrabutine hydrochloride
Description
Historical Context and Evolution of its Research Focus in Veterinary Medicine
The evolution of veterinary pharmacology has been marked by the development of new compounds to address various challenges in animal health, from infectious diseases to reproductive management. frontiersin.org Vetrabutine (B1596140) hydrochloride emerged as a compound of interest for its direct action on smooth muscle fibers, distinguishing it from neurotropic agents. ncats.io
Initial research focused on its spasmolytic properties. ncats.io Over time, its application became more specialized, with a significant body of research dedicated to its use in swine obstetrics. researchgate.netnih.govresearchgate.net Studies from the late 1990s and early 2000s, including a summary report by the European Agency for the Evaluation of Medical Products (EMEA), highlight its established use in veterinary medicine. researchgate.net Research has specifically investigated its role in managing dystocia (difficult births) and improving outcomes for both the sow and piglets. smolecule.comnih.gov The compound has been used in commercial farm settings as a routine treatment for insufficient cervical canal dilation during farrowing. mdpi.comnih.gov
Current Academic Standing and Research Gaps
Current research continues to explore the nuanced effects of Vetrabutine hydrochloride, often in comparison to other uterotonic agents like oxytocin. researchgate.net While its efficacy in reducing stillbirths and improving piglet vitality is documented, there is a recognized need for more detailed data on its mechanism of action, metabolic pathways, and potential drug interactions. ontosight.ainih.gov
A significant portion of the available research focuses on its application in swine, creating a knowledge gap regarding its effects and potential applications in other species. For instance, its use has been noted in sheep to treat conditions like "Ringwomb," but this is less extensively documented than its use in pigs. nih.gov Although identified in several chemical and drug databases, detailed public information regarding its broader pharmacological profile remains limited, suggesting that much of the knowledge may be proprietary or from less accessible, older studies. ontosight.aiklivon.comklivon.com
Significance of this compound in Preclinical Veterinary Models
The significance of this compound in preclinical veterinary models, particularly in swine, is underscored by its dual action as both a uterotonic and a vasodilator. smolecule.comnih.gov This combination is crucial during parturition, as it not only stimulates uterine contractions to aid delivery but also enhances blood flow, which is vital for the sow and her offspring. smolecule.com
Preclinical studies have demonstrated its ability to:
Reduce stillbirth rates: Research shows a significant reduction in intrapartum stillbirths in both normal (eutocic) and difficult (dystocic) farrowings. nih.gov
Improve piglet vitality: Studies indicate that piglets from sows treated with this compound exhibit improved acid-base balance, metabolic performance, and better survival rates. smolecule.comnih.gov This includes enhanced vitality scores and a shorter latency to the first teat contact. nih.gov
Enhance physiological parameters: The compound has been shown to positively affect the physio-metabolic indicators of piglets at birth, reducing blood lactate (B86563) and improving blood pH and gas levels (pCO2, pO2). nih.gov
Act specifically on uterine tissues: Its action is reported to be specific to the uterine body and cervical musculature, where it influences myometrial cells to lower tonus. ncats.io
The data from these preclinical models provide a basis for its clinical application and highlight its importance in addressing perinatal complications in livestock. researchgate.netresearchgate.net
Data from Preclinical Studies
The following tables summarize key findings from preclinical research on this compound in swine.
Table 1: Effects of this compound on Parturition Outcomes in Sows
| Outcome | Eutocic Farrowing (Control vs. Vetrabutine HCl) | Dystocic Farrowing (Control vs. Vetrabutine HCl) |
|---|---|---|
| Intrapartum Stillbirths (%) | 10.0% vs. 5.2% | 16.7% vs. 7.6% |
| Pigs Born Alive without Acute Fetal Suffering (%) | 79.9% vs. 89.9% | 65.2% vs. 81.6% |
| Adhered Umbilical Cords (%) | 86% vs. 98% | 80% vs. 88% |
Data sourced from a 2012 study on the effects of Vetrabutine clorhydrate (VC) in eutocic and dystocic sows. nih.gov
Table 2: Effects of this compound on Piglet Physio-Metabolic Indicators
| Parameter | Eutocic Groups (Control vs. Vetrabutine HCl) | Dystocic Groups (Control vs. Vetrabutine HCl) |
|---|---|---|
| Blood Lactate (mmol/L) | 93.5 vs. 89.8 | 100.2 vs. 94.6 |
| Latency to First Teat Contact | Reduced by 6 minutes in treated groups | Reduced by 6 minutes in treated groups |
Data reflects piglets with acute fetal suffering at birth and is sourced from a 2012 study. nih.gov
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-N,N-dimethyl-4-phenylbutan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO2.ClH/c1-21(2)18(12-8-11-16-9-6-5-7-10-16)17-13-14-19(22-3)20(15-17)23-4;/h5-7,9-10,13-15,18H,8,11-12H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKJRPFCSZFVAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CCCC1=CC=CC=C1)C2=CC(=C(C=C2)OC)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70975150 | |
| Record name | 1-(3,4-Dimethoxyphenyl)-N,N-dimethyl-4-phenylbutan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70975150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5974-09-4 | |
| Record name | Benzenebutanamine, α-(3,4-dimethoxyphenyl)-N,N-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5974-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vetrabutine hydrochloride | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005974094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3,4-Dimethoxyphenyl)-N,N-dimethyl-4-phenylbutan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70975150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vetrabutine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.247 | |
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| Record name | VETRABUTINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54IF66RP20 | |
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Mechanistic Investigations of Vetrabutine Hydrochloride
Cellular and Subcellular Mechanisms of Action
The primary action of vetrabutine (B1596140) hydrochloride is centered on the modulation of myometrial cell activity through its influence on ion transport and membrane electrophysiology. ncats.ioncats.io
Research indicates that vetrabutine hydrochloride's activity is particularly specific to the uterine body and cervical musculature. ncats.ioncats.io It directly targets the myometrial cells, which are the smooth muscle cells of the uterus. ncats.ioncats.io The regulation of myometrial cell contractility is essential for processes such as parturition, and it is largely governed by the electrical activity across the cell membrane. nih.goveur.nl this compound intervenes in this process at a fundamental cellular level. ncats.ioncats.io
A key aspect of this compound's mechanism is its ability to regulate the passage of potassium ions across the cell membrane. ncats.ioncats.io It effectively "seals off" the membrane, inhibiting the movement of potassium ions. ncats.ioncats.io Potassium channels are critical in setting the resting membrane potential and regulating the excitability of muscle cells. plos.orgnih.gov By altering potassium ion flux, the compound directly influences the electrochemical state of the myometrial cell. ncats.ioncats.io
The blockage of potassium ion passage leads to a direct increase in the membrane potential of the myometrial cells. ncats.ioncats.io An increase in membrane potential, or hyperpolarization, generally makes the cell less excitable. This change in electrical state results in a lowering of muscle tonus, leading to smooth muscle relaxation. ncats.ioncats.ioncats.io This mechanism underpins the compound's function as a spasmolytic, reducing the contractile state of the uterine muscle. ncats.ioresearchgate.net
The following table summarizes the cellular and subcellular actions of this compound.
| Mechanism Category | Specific Action | Target | Consequence |
|---|---|---|---|
| Cellular Modulation | Modulates activity of myometrial cells ncats.ioncats.io | Uterine body and cervical musculature ncats.ioncats.io | Regulation of uterine contractility |
| Ion Channel Regulation | Seals membrane against potassium ion passage ncats.ioncats.io | Potassium channels in myometrial cells ncats.ioncats.io | Altered ion flux |
| Electrophysiological Effect | Increases membrane potential ncats.ioncats.io | Myometrial cell membrane ncats.ioncats.io | Lowered muscle tonus and relaxation ncats.ioncats.io |
Direct Smooth Muscle Fiber Interactions and Absence of Neurotropic Activity
This compound is classified as a musculotropic spasmolytic agent. ncats.ioresearchgate.net This classification signifies that its primary mode of action is a direct interaction with the smooth muscle fibers themselves, rather than an indirect effect mediated by the nervous system. ncats.ioncats.io It does not exhibit neurotropic activity, meaning it does not act on nerve cells or nerve impulses to achieve its spasmolytic effect. ncats.ioresearchgate.netncats.io This direct action on the muscle tissue is a defining characteristic of its pharmacological profile. ncats.io
Vasodilatory Mechanisms and Associated Physiological Effects
In addition to its uterotonic effects, this compound possesses vasodilatory properties, meaning it can widen blood vessels. researchgate.netnih.gov This action contributes to enhanced blood flow. smolecule.com While the precise molecular pathway of its vasodilatory effect is not extensively detailed, its physiological consequences have been observed, particularly in the context of parturition. researchgate.netsmolecule.com
Studies in sows have shown that its vasodilatory action can lead to improved outcomes for offspring during difficult births. researchgate.netsmolecule.com This is associated with an enhancement of the physiological condition of piglets at birth, including better acid-base balance and metabolic performance. researchgate.netnih.govsmolecule.com Specifically, treatment with this compound has been linked to a reduction in adverse physio-metabolic indicators. researchgate.netnih.gov
The table below details the observed physiological effects associated with the vasodilatory action of this compound in newborn piglets during dystocic (difficult) farrowings, comparing treated groups to controls.
| Physiological Indicator | Effect of this compound | Source |
|---|---|---|
| Blood Lactate (B86563) | Lowered levels researchgate.netnih.gov | researchgate.netnih.gov |
| Blood pH | Increased levels researchgate.netnih.gov | researchgate.netnih.gov |
| Partial Pressure of Carbon Dioxide (PaCO2) | Lowered levels researchgate.netnih.gov | researchgate.netnih.gov |
| Bicarbonate (HCO3) | Increased levels researchgate.netnih.gov | researchgate.netnih.gov |
| Partial Pressure of Oxygen (PaO2) | Increased levels researchgate.netnih.gov | researchgate.netnih.gov |
Synthetic Pathways and Chemical Modification Studies of Vetrabutine Hydrochloride
Overview of Synthetic Methodologies
The synthesis of Vetrabutine (B1596140) hydrochloride is a multi-step process involving the formation of its core chemical structure from precursor molecules. smolecule.com While detailed proprietary methods are not extensively published, the general synthetic routes are understood to involve standard organic chemistry reactions. The IUPAC name for the compound is 1-(3,4-dimethoxyphenyl)-N,N-dimethyl-4-phenylbutan-1-amine;hydrochloride. smolecule.com
Chemical Precursor Reactions (e.g., Alkylation, Acylation)
The creation of the Vetrabutine molecule, N,N-Dimethyl-α-(3-phenylpropyl)veratrylamine, involves the strategic combination of its constituent parts. drugfuture.com The synthesis generally begins with precursor chemicals that undergo reactions to build the final carbon skeleton and introduce the necessary functional groups. smolecule.com Key reactions such as alkylation or acylation are typically employed to form the N,N-dimethyl-α-(3-phenylpropyl)veratrylamine structure. smolecule.com The final step in the synthesis is the reaction with hydrochloric acid to form the stable hydrochloride salt.
Table 1: Chemical Properties of Vetrabutine Hydrochloride
| Property | Value |
|---|---|
| CAS Number | 5974-09-4 drugfuture.com |
| Molecular Formula | C20H28ClNO2 smolecule.com |
| Molecular Weight | 349.9 g/mol smolecule.com |
| IUPAC Name | 1-(3,4-dimethoxyphenyl)-N,N-dimethyl-4-phenylbutan-1-amine;hydrochloride smolecule.com |
Purification and Isolation Methodologies in Synthesis
Post-synthesis, the crude this compound must be purified to remove by-products, unreacted starting materials, and other impurities. smolecule.com A high degree of purity is essential for any pharmaceutical compound. Standard laboratory and industrial techniques are employed for this purpose.
Common purification methodologies include:
Crystallization : This technique is used to isolate the compound in its solid, crystalline form, separating it from soluble impurities. smolecule.com
Chromatography : Techniques such as column chromatography are likely used to separate the target compound from structurally similar impurities based on differential adsorption. smolecule.com High-performance liquid chromatography (HPLC) is also a key method for assessing purity. lgcstandards.com
Distillation : For volatile impurities or precursors, distillation may be used as a purification step. drugfuture.com The United States Pharmacopeia (USP) specifies that water for injection, a potential component in parenteral solutions, must be purified by distillation or a process superior to it for removing chemicals and microorganisms. drugfuture.com
Table 2: Purification and Isolation Techniques
| Method | Description |
|---|---|
| Crystallization | Separation of the solid product from a solution, leaving impurities behind. smolecule.com |
| Chromatography | Separation based on differential partitioning between a mobile and stationary phase. smolecule.com |
| Distillation | Purification based on differences in boiling points. drugfuture.com |
Chemical Reactivity and Degradation Pathway Analysis
Understanding the chemical stability and degradation pathways of this compound is crucial. Degradation can be influenced by factors such as oxidation and hydrolysis, potentially altering the compound's structure and function. smolecule.com Forced degradation studies, where the compound is exposed to stress conditions like acid, base, and heat, are standard practice in the pharmaceutical industry to identify potential degradation products and establish the compound's stability profile. nih.gov
Oxidation Processes and Metabolite Formation
This compound can undergo oxidation under certain conditions, leading to the formation of various metabolites. smolecule.com While specific studies on Vetrabutine are limited in the public domain, related compounds show that oxidation of alkyl chains is a common metabolic pathway. ncats.io The resulting metabolites may possess different biological activity profiles compared to the parent compound. smolecule.com These degradation products are considered residues, along with the parent compound, in foodstuffs obtained from treated animals. fao.org
Advanced Analytical Techniques for Synthetic Verification and Purity Assessment
To ensure the identity, quality, and purity of this compound, a range of advanced analytical techniques are utilized. A Certificate of Analysis for a reference standard of this compound details several methods used for its verification. lgcstandards.com
The assay, or the precise amount of the pure substance, is determined using methods traceable to SI-units. lgcstandards.com One primary technique is the carbon titration of elemental analysis , which compares the percentage of carbon found in the sample to the theoretical percentage calculated from its molecular formula. lgcstandards.com
Purity is often assessed using High-Performance Liquid Chromatography (HPLC) . lgcstandards.com This technique separates the active ingredient from any impurities. A purity assessment by HPLC determined the content of the analyte by comparing its peak area to the cumulative areas of all peaks, with a result of 99.07% reported in one analysis. lgcstandards.com A "100% method" or mass balance calculation is also used as a verifying technique, which accounts for chromatographic purity and volatile contents to determine the final assay value. lgcstandards.com These rigorous analytical controls ensure that the compound meets the high standards required for its use. lgcstandards.comlgcstandards.com
Table 3: Analytical Verification and Purity Assessment Techniques
| Technique | Purpose | Finding Example |
|---|---|---|
| Carbon Titration (Elemental Analysis) | Assigning the primary value for the assay. lgcstandards.com | Assay of 100.06% with an uncertainty of 0.38%. lgcstandards.com |
| High-Performance Liquid Chromatography (HPLC) | Determining chromatographic purity by separating the analyte from impurities. lgcstandards.com | Purity of 99.07%. lgcstandards.com |
| Mass Balance (100% Method) | Verifying the assay value by accounting for purity and volatile content. lgcstandards.com | Confirms the primary assay result lies within acceptance criteria. lgcstandards.com |
Table 4: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| N,N-Dimethyl-α-(3-phenylpropyl)veratrylamine |
| Hydrochloric acid |
Pharmacological Efficacy and Physiological Modulation in Preclinical Animal Models
Uterotonic Activity and Uterine Dynamics Modulation
Vetrabutine (B1596140) hydrochloride exhibits specific uterotonic properties that directly impact the smooth muscle fibers of the uterus.
Influence on Myometrial Contractions and Tonus
Vetrabutine hydrochloride acts directly on the myometrial cells of the uterine body and cervix in pigs. ncats.io Its mechanism involves sealing off the cell membrane against the passage of potassium ions, which leads to an increased membrane potential and a subsequent reduction in uterine tonus. ncats.io Research has shown that while the intrauterine pressure remains similar, the number and duration of uterine contractions are significantly lower in sows treated with this compound compared to control groups. nih.gov This modulation of myometrial activity is a key factor in its observed effects during farrowing.
Effects on Parturition Duration and Expulsion Intervals in Swine
Studies have yielded interesting findings regarding the impact of this compound on the duration of farrowing and the intervals between piglet births. One study reported that treatment with this compound reduced the total farrowing duration by approximately 1.5 hours compared to a control group. nih.gov The interval between piglet expulsions was also shorter in the treated group. nih.gov However, another study found that the total duration of expulsion was significantly longer by about 35 minutes in sows treated with this compound. nih.gov Despite this, the application of the compound at the expulsion of the first piglet resulted in the birth of at least one more live piglet. nih.gov
Table 1: Effect of this compound on Parturition Dynamics in Swine
| Parameter | Control Group | This compound Group | Reference |
|---|---|---|---|
| Duration of Farrowing (min) | 306.9 | 211.2 | nih.gov |
| Interval Between Piglets (min) | 28.1 | 19.2 | nih.gov |
| Total Duration of Expulsion (min) | Not specified | ~35 min longer than control | nih.gov |
Impact on Neonatal Vitality and Postnatal Outcomes
The administration of this compound during parturition has been shown to have a positive influence on the vitality and physiological status of newborn piglets.
Reduction of Intrapartum Stillbirth Incidence
A significant and consistent finding across multiple studies is the reduction in the rate of intrapartum stillbirths in sows treated with this compound. In both eutocic (normal) and dystocic (difficult) farrowings, the percentage of stillbirths was markedly lower in the this compound-treated groups compared to control groups given saline. nih.govresearchgate.net Specifically, in eutocic farrowings, the stillbirth rate was reduced from 10.0% to 5.2%, and in dystocic farrowings, it decreased from 16.7% to 7.6%. nih.govresearchgate.net Another study also reported a lower number of intrapartum stillbirths in the this compound group compared to both control and oxytocin-treated groups. nih.gov This is attributed to fewer births occurring with acute fetal suffering. nih.gov
Table 2: Effect of this compound on Intrapartum Stillbirth Rate in Swine
| Farrowing Type | Control Group (Saline) | This compound Group | Reference |
|---|---|---|---|
| Eutocic | 10.0% | 5.2% | nih.govresearchgate.net |
| Dystocic | 16.7% | 7.6% | nih.govresearchgate.net |
| Mixed | 0.6 (mean) | 0.8 (mean) | nih.gov |
Improvement of Offspring Acid-Base Balance
This compound has been demonstrated to improve the acid-base balance in newborn piglets, particularly those experiencing fetal distress. nih.govresearchgate.net Treatment with the compound leads to increased blood pH and bicarbonate (HCO3) levels in piglets with signs of asphyxia at birth. nih.govresearchgate.net This indicates a mitigation of the metabolic acidosis that can occur during a difficult or prolonged birth.
Enhancement of Perinatal Physiological Homeostasis
The positive effects of this compound extend to several key indicators of perinatal physiological homeostasis in piglets. Studies have shown that treatment can lead to a reduction in adverse physio-metabolic indicators. nih.govresearchgate.net Specifically, piglets from treated sows exhibited lower blood lactate (B86563) and partial pressure of carbon dioxide (PaCO2), and increased partial pressure of oxygen (PaO2) and calcium (Ca2+) levels. nih.govresearchgate.net These changes collectively point to an improved physiological state and better adaptation to extrauterine life for the newborns. Furthermore, the incidence of umbilical cord alterations was significantly lower in the this compound group (5.01%) compared to the control group (24%). nih.gov
Table 3: Effect of this compound on Perinatal Physiological Parameters in Piglets
| Parameter | Effect Observed in this compound Group | Reference |
|---|---|---|
| Blood Lactate | Lowered | nih.govresearchgate.net |
| PaCO2 | Lowered | nih.govresearchgate.net |
| Ca2+ | Increased | nih.govresearchgate.net |
| pH | Increased | nih.govresearchgate.net |
| HCO3 | Increased | nih.govresearchgate.net |
| PaO2 | Increased | nih.govresearchgate.net |
| Umbilical Cord Alterations | Reduced Incidence | nih.gov |
Improvement of Piglet Survival Responses and Vitality Scores
Preclinical studies in swine models have demonstrated that this compound can positively influence piglet survival and vitality. In a study involving both eutocic (normal) and dystocic (difficult) farrowing in sows, treatment with this compound was associated with enhanced survival responses in piglets. researchgate.netnih.gov Specifically, in cases of dystocia, piglets from treated sows exhibited a half-point greater vitality score compared to control groups. researchgate.netnih.gov
Vitality in newborn piglets is a critical determinant of their subsequent growth and survival. cabidigitallibrary.orgnih.gov It is often assessed using scoring systems that evaluate behaviors such as time to first movement and teat contact. cabidigitallibrary.orgmdpi.comresearchgate.net In treated groups, a notable reduction of six minutes in the latency to the first teat contact was observed in both eutocic and dystocic conditions compared to their respective controls. researchgate.netnih.gov Furthermore, the administration of this compound significantly decreased the incidence of stillborn piglets in sows experiencing dystocia. researchgate.netscribd.com
The positive effects on vitality are further supported by physiological data. Piglets from treated sows, particularly those experiencing acute fetal suffering, showed improvements in acid-base balance. This included lower blood lactate levels, reduced partial pressure of carbon dioxide (PaCO2), and increased blood pH, bicarbonate (HCO3), and partial pressure of oxygen (PaO2). researchgate.netnih.gov
Table 1: Effect of this compound on Piglet Vitality and Survival Indicators in Eutocic and Dystocic Sows
| Parameter | Eutocic Group (Control) | Eutocic Group (Vetrabutine HCl) | Dystocic Group (Control) | Dystocic Group (Vetrabutine HCl) |
| Intrapartum Stillbirths (%) | 10.0% | 5.2% | 16.7% | 7.6% |
| Pigs Born Alive without Acute Fetal Suffering (%) | 79.9% | 89.9% | 65.2% | 81.6% |
| Latency to First Teat Contact | No significant change | Reduced by 6 min | No significant change | Reduced by 6 min |
Data sourced from studies on eutocic and dystocic farrowing in sows. researchgate.netnih.gov
Effects on Umbilical Cord Condition
The condition of the umbilical cord at birth is another important indicator of neonatal health. nih.govjbpml.org.brmdpi.com Research has shown that this compound treatment can improve the integrity of the umbilical cord in newborn piglets. In both eutocic and dystocic farrowing scenarios, a higher percentage of adhered umbilical cords was observed in the piglets from treated sows compared to the control groups. researchgate.netnih.gov
Specifically, in eutocic farrowings, the percentage of adhered cords was 98% in the treated group versus 86% in the control group. researchgate.net In dystocic farrowings, the figures were 88% for the treated group and 80% for the control group. researchgate.net Consequently, there was a lower incidence of ruptured cords in the treated groups. researchgate.net
Table 2: Impact of this compound on Umbilical Cord Condition in Piglets
| Farrowing Condition | Group | Adhered Umbilical Cords (%) |
| Eutocic | Control | 86% |
| Vetrabutine HCl | 98% | |
| Dystocic | Control | 80% |
| Vetrabutine HCl | 88% |
Data derived from a comparative study in sows. researchgate.net
Applications in Reproductive Management Models
This compound has been investigated for its utility in managing various aspects of animal reproduction, from facilitating obstetric procedures to addressing complications during birth.
Facilitation of Obstetric Procedures (e.g., Cervical Dilation for Insemination)
The properties of this compound that influence smooth muscle have led to its exploration in procedures requiring cervical dilation. In sheep, for instance, a failure of the cervix to dilate can impede both natural birth and assisted reproductive techniques. nih.govplos.org While direct studies on this compound for cervical dilation for insemination are not extensively detailed in the provided context, its use in cases of inadequate cervical dilation during parturition suggests a potential mechanism of action that could be relevant for such procedures. nih.govplos.org The facilitation of cervical opening is a critical step for successful transcervical artificial insemination and embryo transfer in species like ewes, where the cervix can be a significant barrier. nih.gov The application of agents that promote cervical dilation is an area of active research in veterinary obstetrics. ijah.in
Management of Dystocia-Related Conditions
Dystocia, or difficult birth, is a significant concern in veterinary medicine, leading to increased neonatal morbidity and mortality. researchgate.net this compound has shown promise in the management of dystocia-related conditions in preclinical sow models. nih.govresearchgate.net Its administration has been associated with a significant reduction in the rate of stillbirths in sows experiencing dystocia. researchgate.netscribd.com The compound's effects are thought to be mediated through its action as a spasmolytic muscular tropic drug, which may help to resolve complications arising from uterine inertia or uncoordinated uterine contractions. researchgate.netscribd.com In a study on sheep, this compound was administered to treat "Ringwomb," a condition characterized by the failure of the cervix to dilate, which is a cause of dystocia. nih.govplos.org
Studies in Eutocic versus Dystocic Animal Models
Comparative studies in both eutocic and dystocic farrowing sows have been instrumental in elucidating the effects of this compound. researchgate.netnih.gov These studies have allowed researchers to differentiate the compound's impact under normal and challenging birth conditions. The research design typically involves inducing farrowing and then categorizing sows as either eutocic or dystocic, with subsequent treatment with either this compound or a saline control. researchgate.netnih.gov
The findings consistently show that while there are benefits in both groups, the positive effects of this compound are more pronounced in the dystocic groups. For example, the reduction in intrapartum stillbirths was more substantial in dystocic sows (from 16.7% to 7.6%) compared to eutocic sows (from 10.0% to 5.2%). nih.gov Similarly, the increase in the percentage of piglets born alive without signs of acute fetal suffering was more marked in the dystocic group. nih.gov These comparative studies underscore the potential of this compound as a therapeutic intervention specifically for managing complications associated with dystocia. researchgate.netnih.govmdpi-res.com
Receptor Binding and Functional Ligand Target Interaction Research
Radioligand Binding Assay Methodologies for Target Characterization
Publicly available scientific literature and research databases did not yield specific studies employing radioligand binding assays to characterize the molecular targets of Vetrabutine (B1596140) hydrochloride. Therefore, details on the methodologies, such as the specific radioligands, tissue preparations, or incubation conditions used to study this compound, are not available.
Quantitative Ligand-Receptor Interaction Analysis (e.g., Saturation Analysis for Kd and Bmax)
There is no specific information available in the public domain regarding quantitative ligand-receptor interaction analysis for Vetrabutine hydrochloride. Saturation analysis studies, which are performed to determine the equilibrium dissociation constant (Kd) and the maximum receptor density (Bmax), have not been published for this compound. Consequently, these key quantitative parameters for this compound's binding affinity and receptor density are unknown.
Functional Receptor Activity Profiling (e.g., [³⁵S] GTPγS Binding, Synaptosomal Uptake)
No research findings were identified that profiled the functional receptor activity of this compound using [³⁵S] GTPγS binding assays or synaptosomal uptake studies. [³⁵S] GTPγS binding assays measure the activation of G-protein coupled receptors, while synaptosomal uptake assays are used to investigate a compound's effect on neurotransmitter transporters. The absence of such studies means there is no available data on the functional effects of this compound in these specific assay formats.
Investigation of Specific Myometrial Receptors and Ion Channels Involved in Activity
This compound is described as a musculotropic spasmolytic agent that acts directly on smooth muscle fibers with no reported neurotropic activity. ncats.ioncats.io Its activity appears to be specific to the uterine body and cervical musculature. ncats.ioncats.io
Research indicates that the primary mechanism of this compound in the myometrium involves the modulation of ion channels. ncats.ioncats.io Specifically, it is reported to act on myometrial cells by "sealing off the membrane against the passage of potassium ions." ncats.ioncats.io This action suggests that this compound functions as a potassium channel blocker. ncats.ioncats.iodrugbank.comwikipedia.org By inhibiting potassium efflux, the compound increases the membrane potential of the myometrial cells, which leads to a decrease in uterine tonus. ncats.ioncats.io
A study conducted on parturient sows treated with this compound provided further characterization of its effects on uterine activity. The findings from this study are summarized in the table below.
Table 1: Effects of this compound on Uterine Activity in Sows
| Parameter | Control Group (Physiological Solution) | This compound Group | Significance |
|---|---|---|---|
| Total Duration of Expulsion | Shorter | Significantly longer (~35 min) | P < 0.0001 nih.gov |
| Number of Uterine Contractions | Higher | Significantly less | P < 0.0001 nih.gov |
| Duration of Uterine Contractions | Longer | Significantly less | P < 0.0001 nih.gov |
| Intrauterine Pressure | Similar | Similar | Not significant nih.gov |
| Incidence of Umbilical Cord Alterations | 24% | 5.01% | Significant nih.gov |
| Incidence of Secondary Apnea | 7.46% | 2.08% | Significant nih.gov |
| Incidence of Bradycardia | 7.61% | 1.94% | Significant nih.gov |
This study demonstrated that while this compound prolonged the total duration of fetal expulsion, it significantly reduced the number and duration of uterine contractions without altering uterine pressure. nih.gov This resulted in fewer signs of acute fetal distress, as indicated by the lower incidence of umbilical cord alterations, secondary apnea, and bradycardia. nih.gov These findings are consistent with its proposed mechanism as a myometrial relaxant that acts via potassium channel blockade.
Advanced Research Methodologies and Analytical Approaches for Vetrabutine Hydrochloride Studies
In Vivo Experimental Design and Monitoring Techniques in Animal Models
In vivo studies are fundamental to understanding the physiological effects of Vetrabutine (B1596140) hydrochloride in a complex biological system. These studies necessitate rigorous experimental design and sophisticated monitoring to yield reliable and translatable data.
The primary pharmacological application of Vetrabutine hydrochloride relates to its uterotonic properties, making the precise measurement of uterine activity a critical component of in vivo research. Studies in parturient sows have utilized electronic fetal and uterine monitoring to characterize the drug's effects during farrowing. nih.gov This monitoring is a practical and noninvasive method that is safe for both the dam and the fetus. frontiersin.org
Protocols involve the use of a tocodynamometer, a device that measures the intensity, frequency, and duration of uterine contractions. frontiersin.org In a typical experimental setup, monitoring begins after synchronization with PGF2α. nih.gov A control group receives a physiological solution, while the experimental group is administered this compound at the onset of fetal expulsion. nih.gov Key parameters monitored include the total duration of expulsion, the number and duration of uterine contractions, and intrauterine pressure. nih.gov
Fetal well-being is concurrently assessed using fetal electronic monitoring, which tracks the fetal heart rate (FHR). researchgate.net This allows for the detection of fetal distress, which may manifest as bradycardia (a slow heart rate). nih.govresearchgate.net The data collected provides a comprehensive picture of the drug's influence on the dynamics of parturition and its impact on the fetus.
A study on parturient sows treated with this compound yielded specific findings on uterine activity and fetal outcomes compared to a control group.
| Parameter | Control Group (Physiological Solution) | This compound Group | Significance (P-value) |
|---|---|---|---|
| Total Duration of Expulsion | Baseline | ~35 minutes longer | < 0.0001 |
| Number of Uterine Contractions | Baseline | Significantly less | < 0.0001 |
| Duration of Uterine Contractions | Baseline | Significantly less | < 0.0001 |
| Intrauterine Pressure | Similar to Vetrabutine Group | Similar to Control Group | Not Significant |
| Incidence of Acute Fetal Suffering | Higher | Lower | - |
The assessment of physiological parameters in neonates is crucial for evaluating the perinatal impact of this compound. Research focuses on neonatal viability and immediate postnatal adaptation. nih.gov Key assessed parameters include the incidence of umbilical cord alterations, secondary apnea, and bradycardia. nih.gov
A vitality score, analogous to the Apgar score in human neonates, can be used to provide a quantitative assessment of the newborn's condition at birth. nih.gov Further physiological monitoring can include measuring rectal temperature and arterial oxygen saturation at specific time points post-birth, such as one hour after delivery. researchgate.net These measurements provide insight into the neonate's thermoregulatory and respiratory adaptation. researchgate.net
In studies comparing this compound to a control group, the treatment was associated with improved neonatal outcomes. nih.gov
| Neonatal Parameter | Control Group (%) | This compound Group (%) |
|---|---|---|
| Umbilical Cord Alterations | 24.00 | 5.01 |
| Incidence of Secondary Apnea | 7.46 | 2.08 |
| Incidence of Bradycardia | 7.61 | 1.94 |
The selection of an appropriate animal model is a critical step in preclinical research, as the model must serve as a test platform that offers the best physiological attributes to simulate the intended clinical application. upenn.edu For studying a uterotonic agent like this compound, the parturient sow (pig) is a frequently utilized and justified model. nih.gov
The justification for using sows in this context is multifaceted. Swine models are relevant for obstetric research due to similarities in uterine physiology and the challenges of parturition in a polytocous (litter-bearing) species. nih.gov As this compound is used in veterinary medicine for farrowing sows, using this species provides directly applicable data for its clinical use. nih.govresearchgate.net Furthermore, large animal models can provide valuable data regarding a product's safety profile. upenn.edu
The primary goal of using animal models in drug development is to assess the safety and efficacy of potential drugs before they are considered for human subjects. ijrpc.com The chosen model should allow researchers to investigate both the pharmacokinetics and pharmacodynamics of the compound in a system that closely resembles the target physiology. ijrpc.com While rodents are common in early drug discovery, larger animals like pigs and dogs are often used for preclinical pharmacokinetic and safety studies due to greater physiological similarity to humans in certain systems. ijrpc.commdpi.com
In Vitro Cellular and Tissue-Based Assays for Pharmacological Assessment
In vitro assays are essential for the initial pharmacological assessment of compounds like this compound, providing data on mechanism of action without the complexities of a whole-organism model. americanpharmaceuticalreview.com These methods bridge the gap between simple cell cultures and in vivo studies. nih.gov
For a compound with uterotonic activity, tissue-based assays are particularly informative. These experiments often utilize isolated uterine muscle strips (myometrium) from animal models. The tissue is mounted in an organ bath containing a physiological solution, and changes in muscle tension are measured isometrically. This setup allows for the direct assessment of the compound's ability to induce or modulate contractions. Dose-response curves can be generated to determine the potency and efficacy of this compound.
Cellular assays can be employed to investigate the molecular mechanisms underlying the observed tissue effects. If the specific receptor for this compound is known, receptor-binding assays using cell lines expressing the target receptor can determine binding affinity. Downstream signaling pathway analysis, such as measuring changes in intracellular calcium levels or the activation of specific kinases, can further elucidate the drug's mechanism of action. These assays are crucial during the exploratory and discovery stages of drug development to screen compounds and flag potential safety concerns efficiently. americanpharmaceuticalreview.com
Analytical Characterization and Purity Assessment for Research Batches
The analytical characterization of bulk drug batches is a prerequisite for reliable research. It ensures the identity, strength, and purity of the this compound being used in preclinical studies, which is fundamental for the accuracy and reproducibility of experimental results.
The characterization process involves a battery of analytical tests. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique used to identify and quantify the active pharmaceutical ingredient (API) and any process-related impurities. nih.gov During process development, impurities in crude samples can be detected and identified using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). nih.gov
Once identified, these impurities can be synthesized to serve as reference standards. nih.gov A validated HPLC method is then used to resolve the API from all known impurities, allowing for their quantification. nih.gov Purity assessment ensures that the levels of any impurities are below predefined acceptance criteria. Stress testing, or forced degradation studies, may also be performed to understand the compound's stability under various conditions (e.g., acid, base, oxidation, heat) and to ensure the analytical method can effectively separate the drug from its degradation products.
UV-Visible spectrophotometry is a simple, cost-effective, and widely used method for the quantification of drugs in bulk and pharmaceutical formulations. nih.govscirp.org The method is based on the principle that a substance absorbs light at a specific wavelength, and the amount of light absorbed is directly proportional to the concentration of the substance in the solution (Beer's Law). scirp.org
For a compound like this compound, a spectrophotometric method would first involve determining its wavelength of maximum absorbance (λmax) in a suitable solvent. nih.gov A standard stock solution of accurately weighed this compound is prepared and serially diluted to create a series of calibration standards of known concentrations. nih.gov The absorbance of each standard is measured at the predetermined λmax, and a calibration curve is constructed by plotting absorbance versus concentration. ijrpc.com
The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating the concentration from the linear regression equation of the calibration curve. scirp.org The method must be validated according to established guidelines to ensure it is fit for purpose, assessing parameters such as linearity, accuracy, precision, and sensitivity (limit of detection and limit of quantification). nih.govscirp.org
Chromatographic Separation Techniques (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the separation, identification, and quantification of this compound in research and quality control settings. The method's high resolution and sensitivity make it ideal for assessing the purity of the compound and for separating it from any potential impurities or degradation products.
A typical reversed-phase HPLC (RP-HPLC) method, a common approach for moderately polar compounds like this compound, would be employed. In this technique, the stationary phase is nonpolar (e.g., a C18-bonded silica (B1680970) column), while the mobile phase is a more polar solvent mixture. The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases.
Detailed research findings for a specific, validated HPLC method for this compound are not extensively detailed in publicly available scientific literature. However, a representative method would be developed and validated to ensure its accuracy, precision, and robustness. The parameters of such a method would be systematically optimized to achieve a sharp, symmetrical peak for this compound, with a suitable retention time that allows for efficient analysis without interference from other components in the sample matrix.
Below is a table representing a plausible set of parameters for an HPLC analysis of this compound.
Table 1: Representative HPLC Parameters for this compound Analysis
| Parameter | Value |
| Stationary Phase (Column) | C18 (Octadecyl silane), 5 µm particle size, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 280 nm (UV) |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Expected Retention Time | Approximately 5-7 minutes |
Spectroscopic and Elemental Analysis for Structural Confirmation (e.g., Mass Spectrometry, CHN)
For the unequivocal structural confirmation of this compound, a combination of spectroscopic and elemental analysis techniques is indispensable. These methods provide detailed information about the molecular weight, elemental composition, and fragmentation pattern of the molecule.
Mass Spectrometry
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. This allows for the determination of the molecular weight of this compound with high accuracy. The exact mass of the protonated molecule [M+H]⁺ can be measured and compared with the theoretical value calculated from its chemical formula, providing strong evidence for its identity. Furthermore, tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the parent ion, yielding a characteristic pattern of fragment ions that serves as a molecular fingerprint, further confirming the structure.
While experimental mass spectra for this compound are not widely published, predicted mass-to-charge ratios for various adducts can be calculated and are presented in the table below.
Table 2: Predicted Mass Spectrometry Data for Vetrabutine
| Adduct | Mass-to-Charge Ratio (m/z) |
| [M+H]⁺ | 314.2115 |
| [M+Na]⁺ | 336.1934 |
| [M+K]⁺ | 352.1674 |
| [M+NH₄]⁺ | 331.2380 |
CHN Elemental Analysis
CHN (Carbon, Hydrogen, Nitrogen) elemental analysis is a combustion-based technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a sample. This is a fundamental method for confirming the empirical formula of a compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula of this compound (C₂₀H₂₈ClNO₂). A close agreement between the experimental and theoretical values provides strong evidence for the purity and elemental composition of the synthesized compound.
Table 3: Theoretical Elemental Composition of this compound
| Element | Symbol | Theoretical Percentage (%) |
| Carbon | C | 68.65 |
| Hydrogen | H | 8.07 |
| Chlorine | Cl | 10.13 |
| Nitrogen | N | 4.00 |
| Oxygen | O | 9.14 |
Q & A
Q. What are the key physicochemical properties of Vetrabutine Hydrochloride, and how are they validated in preclinical studies?
this compound (CAS 5974-09-4) has a molecular formula of C₁₇H₂₄NO·HCl and a molecular weight of 349.89 g/mol. Key properties include solubility in polar solvents, stability under controlled pH (e.g., 4–6), and melting point (typically validated via differential scanning calorimetry). Characterization involves nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment (>98%). Validation follows guidelines for preclinical studies, emphasizing reproducibility via triplicate measurements and adherence to NIH reporting standards for experimental conditions .
Q. What analytical methods are recommended for quantifying this compound in pharmaceutical formulations?
Reverse-phase HPLC with UV detection is widely used. A validated method includes:
Q. How is this compound synthesized, and what quality controls are applied?
Synthesis typically involves condensation of a benzylamine derivative with a substituted cyclohexanone, followed by HCl salt formation. Critical quality controls include:
- Intermediate purity : Assessed via thin-layer chromatography (TLC).
- Final product : Validated by HPLC for impurity profiling (<0.1% for known impurities).
- Residual solvents : Gas chromatography (GC) ensures compliance with ICH Q3C limits .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacokinetic data between in vitro and in vivo models for this compound?
Discrepancies often arise from differences in metabolic enzyme activity or protein binding. Strategies include:
- In vitro-in vivo extrapolation (IVIVE) : Use hepatocyte or microsomal assays to predict hepatic clearance.
- Physiologically based pharmacokinetic (PBPK) modeling : Incorporate parameters like tissue partition coefficients and enzyme kinetics.
- Species-specific adjustments : Adjust dosing regimens in rodent models based on allometric scaling .
Q. What experimental designs are optimal for evaluating this compound’s bioactivity in complex disease models (e.g., neuropathic pain)?
Use randomized, blinded preclinical trials with:
- Animal models : Chronic constriction injury (CCI) in rats for neuropathic pain.
- Dose-ranging studies : 3–4 dose levels (e.g., 10–100 mg/kg) to establish dose-response curves.
- Endpoint validation : Behavioral assays (e.g., von Frey filaments) combined with biomarker analysis (e.g., TNF-α levels). Statistical power analysis (α = 0.05, β = 0.2) ensures adequate sample sizes (n ≥ 8/group) .
Q. How can researchers address solubility challenges in this compound formulation for oral delivery?
Strategies include:
- Co-solvent systems : Propylene glycol or PEG 400 to enhance aqueous solubility.
- Solid dispersion techniques : Spray-drying with polymers (e.g., HPMC-AS) to improve dissolution.
- Nanocrystal formulations : Wet milling to reduce particle size (<200 nm), increasing surface area. Stability studies (40°C/75% RH for 6 months) confirm no recrystallization or degradation .
Q. What methodologies are effective for detecting and quantifying this compound metabolites in biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with:
- Ionization mode : Electrospray ionization (ESI+).
- Metabolite identification : Fragmentation patterns (e.g., m/z transitions for parent ion → product ion).
- Sample preparation : Protein precipitation with acetonitrile followed by SPE cleanup. Validation includes matrix effect evaluation (<15% CV) and lower limit of quantification (LLOQ) ≤1 ng/mL .
Methodological Considerations
Q. How should researchers design studies to ensure reproducibility of this compound’s effects in preclinical models?
Follow ARRIVE 2.0 guidelines:
Q. What statistical approaches are recommended for analyzing dose-dependent responses in this compound studies?
Use nonlinear regression models (e.g., log-dose vs. response) to calculate EC₅₀ values. For multi-group comparisons, apply ANOVA with post-hoc Tukey tests. Adjust for multiple comparisons using Benjamini-Hochberg correction (FDR <5%). Report 95% confidence intervals for effect sizes .
Q. Tables
| Parameter | HPLC Method for Vetrabutine | Reference |
|---|---|---|
| Column | C18 (150 mm × 4.6 mm, 5 µm) | |
| Mobile Phase | Methanol:Phosphate buffer (30:70) | |
| Flow Rate | 1 mL/min | |
| Detection Wavelength | 207 nm | |
| Linearity Range | 1–10 µg/mL |
| Synthesis QC Metrics | Acceptance Criteria | Reference |
|---|---|---|
| Purity (HPLC) | ≥98% | |
| Residual Solvents | <500 ppm (ICH Q3C) | |
| Impurities | <0.1% (each unknown) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
